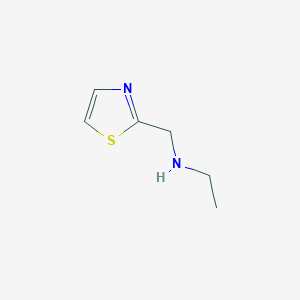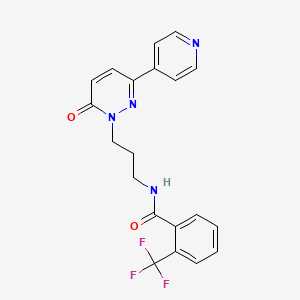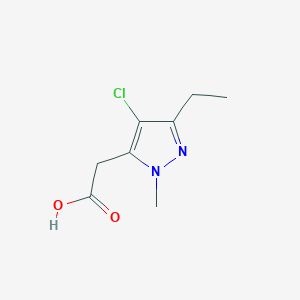![molecular formula C18H24N4O3 B2509808 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097917-86-5](/img/structure/B2509808.png)
3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diaryl ureas, including compounds similar to 3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, involves strategic design and chemical reactions tailored to achieve desired biological activities. In one study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis was guided by computer-aided design, which is a common approach in medicinal chemistry to optimize the interaction of compounds with biological targets . Another study presented a method for synthesizing quinazolin-2,4(1H,3H)-diones by annulating substituted anthranilic esters with N-pyridyl ureas, a process that does not require metal catalysts and can be scaled to gram quantities .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of specific functional groups and their arrangement within the molecule can significantly influence the compound's interaction with biological targets. For instance, the study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted the importance of the aryl and pyridin-2-ylmethoxy groups for antiproliferative activity . The molecular structure analysis would focus on the arrangement of these groups and their electronic properties, which are likely to affect the compound's binding affinity and efficacy.
Chemical Reactions Analysis
Urea and its derivatives can undergo various chemical reactions that are important for the synthesis of complex molecules. For example, the reaction of urea with cyclohexane-1,2-dione in an acid medium leads to the formation of compounds with ten-membered rings. These reactions can result in highly colored products, which are useful in colorimetric procedures for determining urea concentrations . The reactivity of urea derivatives can be exploited in multicomponent reactions, as demonstrated by the eco-friendly synthesis of diverse heterocyclic scaffolds using urea as an organo-catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the practical application of these compounds in medicinal chemistry. The antiproliferative activity of the synthesized urea derivatives against cancer cell lines suggests that these compounds have suitable properties for biological applications . Additionally, the ability to perform reactions at room temperature, as shown in the eco-friendly synthesis of heterocyclic scaffolds, indicates that these compounds can be handled and stored under mild conditions .
Applications De Recherche Scientifique
Multicomponent Reactions for Heterocyclic Compounds
The study by Brahmachari and Banerjee (2014) explores a multicomponent one-pot synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This research demonstrates the utility of urea-based compounds in facilitating environmentally friendly synthesis processes for pharmaceutically relevant heterocycles at room temperature (Brahmachari & Banerjee, 2014).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic environments. Their findings suggest that compounds with urea derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates. This indicates potential applications of similar compounds in protecting industrial materials from corrosive damage (Mistry, Patel, Patel, & Jauhari, 2011).
Crystal Structure Analysis
Jeon et al. (2015) focused on the crystal structure of a sulfonylurea herbicide, highlighting the importance of structural analysis in understanding the physical and chemical properties of urea-based compounds. Such analyses contribute to the design and development of new chemical entities with desired characteristics (Jeon, Kim, Kwon, & Kim, 2015).
Advanced Materials for OLEDs
Duan et al. (2015) synthesized Ir(III) metal complexes with potential applications as blue dopants for organic light-emitting diodes (OLEDs). Their work illustrates how compounds with specific structural features, such as those related to pyrazoles and ureas, can be crucial in developing advanced materials for electronics (Duan, Chang, Chi, Wang, Chen, Hung, Chen, & Lee, 2015).
Recyclization in Heterocyclic Synthesis
Dyachenko, Chernega, and Garasevich (2005) reported on the recyclization of certain pyrans to form new heterocyclic structures. This work underlines the role of urea derivatives in the synthesis of complex molecules, offering pathways to novel chemical entities for further exploration in drug development and material science (Dyachenko, Chernega, & Garasevich, 2005).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-24-16-6-3-5-15(17(16)25-2)21-18(23)20-13-7-9-14(10-8-13)22-12-4-11-19-22/h3-6,11-14H,7-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDASHMRJQNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)




![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2509742.png)

![3,4-difluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2509744.png)
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)
